4-Fluoro-2,6-dimethylbenzoyl chloride CAS number
4-Fluoro-2,6-dimethylbenzoyl chloride CAS number
Technical Whitepaper: 4-Fluoro-2,6-dimethylbenzoyl Chloride CAS Number: 896120-69-7
Executive Summary
4-Fluoro-2,6-dimethylbenzoyl chloride is a specialized electrophilic building block used critically in the synthesis of sterically congested amides and esters within medicinal chemistry. Distinguished by its 2,6-dimethyl "ortho-effect" and the 4-fluoro metabolic blocker , this intermediate offers a dual mechanism for enhancing drug stability: it sterically protects the resulting carbonyl from hydrolytic enzymes while blocking para-position metabolic oxidation. This guide details the physiochemical profile, optimized synthesis protocols, and mechanistic rationale for its application in high-value active pharmaceutical ingredient (API) development.
Part 1: Chemical Identity & Physiochemical Profile
The unique architecture of this molecule combines high steric hindrance with specific electronic modulation. The 2,6-dimethyl substitution pattern forces the carbonyl group out of planarity with the benzene ring, significantly altering the reactivity profile compared to standard benzoyl chlorides.
| Property | Specification |
| CAS Number | 896120-69-7 |
| IUPAC Name | 4-Fluoro-2,6-dimethylbenzoyl chloride |
| Molecular Formula | C₉H₈ClFO |
| Molecular Weight | 186.61 g/mol |
| Physical State | Liquid (at RT) or Low-Melting Solid |
| Boiling Point | ~225°C (Predicted at 760 mmHg) |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) |
| Reactivity Class | Acid Halide (Moisture Sensitive, Corrosive) |
| Storage | Inert atmosphere (Ar/N₂), < 4°C, Desiccated |
Part 2: Synthetic Routes & Process Chemistry
The synthesis of 4-Fluoro-2,6-dimethylbenzoyl chloride requires overcoming the steric hindrance imposed by the ortho-methyl groups. Standard ambient temperature chlorination is often insufficient. The protocol below utilizes a Vilsmeier-Haack type catalytic cycle using Dimethylformamide (DMF) to activate the chlorinating agent.
Optimized Protocol: Thionyl Chloride Mediated Synthesis
Rationale: Thionyl chloride (SOCl₂) is preferred over Oxalyl chloride for scale-up due to atom economy and the volatility of byproducts (SO₂ and HCl), which simplifies purification.
Reagents:
-
Substrate: 4-Fluoro-2,6-dimethylbenzoic acid (CAS 16633-50-4).[1]
-
Reagent: Thionyl Chloride (SOCl₂) [5.0 equivalents].
-
Catalyst: N,N-Dimethylformamide (DMF) [0.05 equivalents].
-
Solvent: Toluene (optional, can run neat) or Dichloromethane (DCM).
Step-by-Step Methodology:
-
Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (Nitrogen/Argon). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ off-gassing.
-
Charging: Charge the flask with 4-Fluoro-2,6-dimethylbenzoic acid (1.0 eq).
-
Catalysis: Add catalytic DMF (5 mol%). Note: DMF is critical here. Without it, the reaction rate is negligible due to the steric bulk of the 2,6-dimethyl groups.
-
Addition: Add Thionyl Chloride (5.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (75–80°C internal temperature) for 3–5 hours.
-
Checkpoint: Monitor reaction progress via TLC (convert an aliquot to methyl ester using MeOH) or HPLC. The solid acid should fully dissolve, evolving gas vigorously before subsiding.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure (rotary evaporator) to remove excess SOCl₂.
-
Azeotropic Distillation: Add dry Toluene and re-concentrate (2x) to remove trace thionyl chloride.
-
-
Isolation: The resulting oil is generally pure enough (>95%) for subsequent coupling steps. For analytical standards, vacuum distillation is required.
Part 3: Reactivity & Mechanistic Insights
The utility of 4-Fluoro-2,6-dimethylbenzoyl chloride lies in its specific reactivity profile. The mechanism below illustrates the DMF-catalyzed activation, which is essential for converting the sterically hindered acid to the chloride.
Mechanism: DMF-Catalyzed Chlorination
The reaction proceeds via the formation of a highly reactive chloroiminium intermediate (Vilsmeier reagent), which is less sensitive to the steric bulk of the substrate than bulk SOCl₂.
Figure 1: Catalytic cycle of DMF-mediated acid chloride formation, overcoming steric hindrance.
Part 4: Applications in Drug Discovery
This scaffold is not merely a linker; it is a pharmacophore modulator .
1. Conformational Restriction (Atropisomerism Control) The 2,6-dimethyl groups create a high rotational energy barrier around the amide bond (when coupled). This forces the phenyl ring to be perpendicular to the carbonyl plane.
-
Impact: This "twist" can lock a drug molecule into a bioactive conformation, improving binding affinity to target proteins (e.g., Kinases, GPCRs) by reducing the entropy penalty upon binding.
2. Metabolic Blocking (The Fluorine Effect) The C-F bond at the 4-position is metabolically robust.
-
Mechanism:[2] It prevents P450-mediated hydroxylation at the para-position, a common clearance pathway for aromatic drugs.
-
Result: Extended half-life (
) and improved oral bioavailability.
3. Hydrolytic Stability The "ortho-effect" of the methyl groups protects the carbonyl carbon from nucleophilic attack by water or esterases in vivo.
-
Application: Ideal for designing prodrugs or stable amide linkers in aggressive physiological environments.
Part 5: Experimental Workflow & Visualization
The following diagram outlines the standard workflow for utilizing this building block in an amide coupling reaction (Schotten-Baumann conditions).
Figure 2: End-to-end workflow from acid precursor to final amide coupling.
References
-
Fluorochem Ltd. Product Specification: 4-Fluoro-2,6-dimethylbenzoyl chloride (CAS 896120-69-7).[3] Retrieved from .
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Reference for lithiation strategies to synthesize the parent benzoic acid).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Amadis Chemical. Material Safety Data Sheet: 4-Fluoro-2,6-dimethylbenzoyl chloride. Retrieved from .
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.
